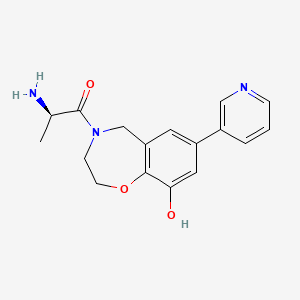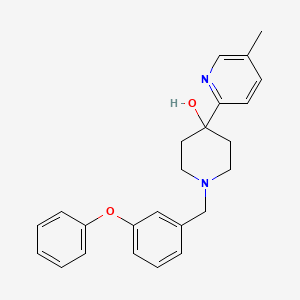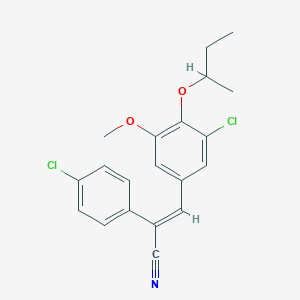![molecular formula C20H21N3O B5305253 {3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B5305253.png)
{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of {3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the development of inflammation.
Biochemical and Physiological Effects:
{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have biochemical and physiological effects in animal models. It has been found to reduce the levels of certain inflammatory markers in the blood and tissues of animals. It has also been found to reduce the size and number of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of {3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide is its potential for use in cancer treatment and anti-inflammatory therapy. It is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on {3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide. One direction is to study its potential for use in combination with other anticancer drugs or anti-inflammatory agents. Another direction is to determine its safety and efficacy in humans through clinical trials. Additionally, further studies are needed to fully understand its mechanism of action and identify potential targets for its use in cancer and anti-inflammatory therapy.
Synthesis Methods
The synthesis of {3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide involves the reaction between 1-(3-phenyl-2-propen-1-yl)-1H-benzimidazole and formylpropylamine. This reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
Scientific Research Applications
{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
properties
IUPAC Name |
N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-16-21-14-6-13-20-22-18-11-4-5-12-19(18)23(20)15-7-10-17-8-2-1-3-9-17/h1-5,7-12,16H,6,13-15H2,(H,21,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGQBLURVEFIJ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCCNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propyl]formamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B5305188.png)
![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5305200.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5305206.png)
![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5305215.png)
![N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5305220.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B5305227.png)
![7-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5305228.png)

![N-benzyl-5-[(2,4-difluorophenoxy)methyl]-N-ethylisoxazole-3-carboxamide](/img/structure/B5305261.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5305273.png)
